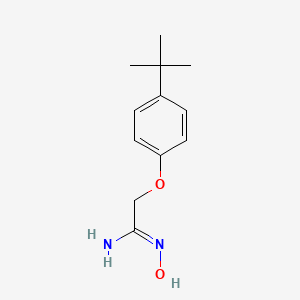

![molecular formula C9H20N2O2 B6352527 Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate CAS No. 1154917-61-9](/img/structure/B6352527.png)

Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

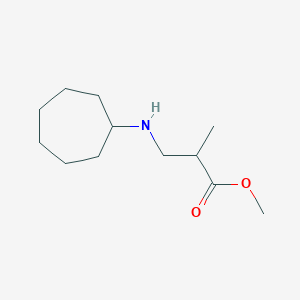

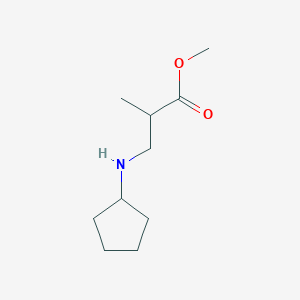

“Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C9H20N2O2 . It is related to Dimethylaminoethyl acrylate (DMAEA), an unsaturated carboxylic acid ester having a tertiary amino group . DMAEA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .

Synthesis Analysis

The synthesis of related compounds like DMAEA involves the transesterification of acrylic acid esters such as methyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved . During the reaction, inhibitors must be present, such as phenothiazine, because of the high tendency of starting material and product to polymerize .Molecular Structure Analysis

The molecule contains a total of 39 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It can form ignitable mixtures with air .作用机制

Target of Action

It is commonly used in scientific experiments due to its unique physical and chemical properties.

Mode of Action

The exact mode of action of Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate remains unknown

Biochemical Pathways

It is used in the preparation of atom transfer radical polymerization (atrp) ligands .

安全和危害

属性

IUPAC Name |

methyl 3-[2-(dimethylamino)ethylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-8(9(12)13-4)7-10-5-6-11(2)3/h8,10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLBMSQMMLAQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)